molecular formula C22H15F6N5O B15238560 N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide

N-phenyl-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide

Cat. No.: B15238560
M. Wt: 479.4 g/mol
InChI Key: HKCXEZGKSNVPLS-GCQYPPIZSA-N
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Description

N-phenyl-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide is a complex organic compound characterized by the presence of trifluoromethyl groups and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include trifluoromethylphenylamine and phenyl isocyanate. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of N-phenyl-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, facilitated by specific catalysts and reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N-phenyl-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-phenyl-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-phenyl-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent compound for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide is unique due to its specific structural arrangement and the presence of multiple trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15F6N5O

Molecular Weight

479.4 g/mol

IUPAC Name

(2E)-N-phenyl-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide

InChI

InChI=1S/C22H15F6N5O/c23-21(24,25)14-6-10-17(11-7-14)30-32-19(20(34)29-16-4-2-1-3-5-16)33-31-18-12-8-15(9-13-18)22(26,27)28/h1-13,30H,(H,29,34)/b32-19+,33-31?

InChI Key

HKCXEZGKSNVPLS-GCQYPPIZSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=C(C=C2)C(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=C(C=C2)C(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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